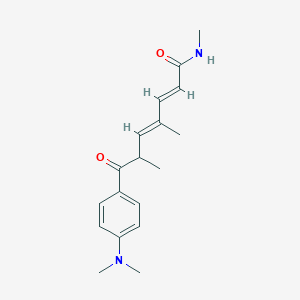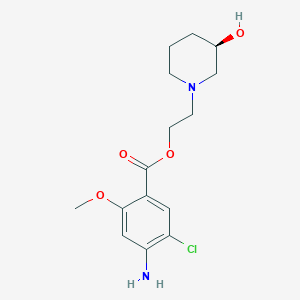
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives to form piperidine . The hydroxyl group can be introduced via selective oxidation reactions. The benzoate ester is formed through esterification reactions involving 4-amino-5-chloro-2-methoxybenzoic acid and the appropriate alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and esterification processes, utilizing catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitro group can produce amines.
科学的研究の応用
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzoate ester may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate have similar ester functional groups and are used in various applications.
Uniqueness
2-((3S)-3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
特性
CAS番号 |
172679-55-9 |
|---|---|
分子式 |
C15H21ClN2O4 |
分子量 |
328.79 g/mol |
IUPAC名 |
2-(3-hydroxypiperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate |
InChI |
InChI=1S/C15H21ClN2O4/c1-21-14-8-13(17)12(16)7-11(14)15(20)22-6-5-18-4-2-3-10(19)9-18/h7-8,10,19H,2-6,9,17H2,1H3 |
InChIキー |
ZXMWHBBPOHFOLA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCCC(C2)O)Cl)N |
異性体SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCC[C@H](C2)O)Cl)N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)OCCN2CCCC(C2)O)Cl)N |
同義語 |
2-(3-hydroxypiperidino)ethyl 4-amino-5-chloro-2-methoxybenzoate SR 59768 SR-59768 SR59768 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


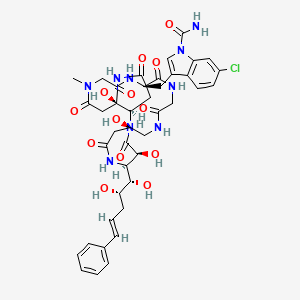
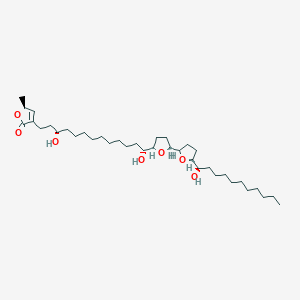
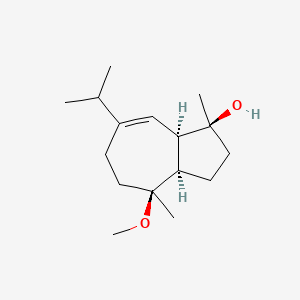
![3-(Diphenylmethylene)-1-[4-(4-phenyl-1-piperazinyl)butyl]pyrrolidine-2,5-dione](/img/structure/B1240812.png)
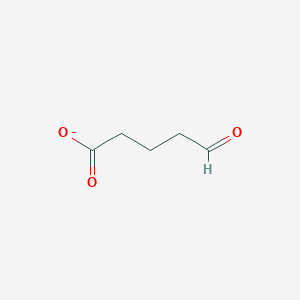
![O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide](/img/structure/B1240820.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1240821.png)
![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)
![(9S,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B1240824.png)
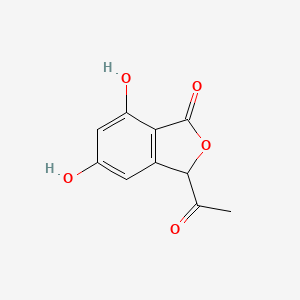
![Methyl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B1240826.png)
![3-[4-(1-carboxy-l-(3,4-methylenedioxyphenyl)-methoxy)-3,5-dipropylphenylmethyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1240827.png)
![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)
